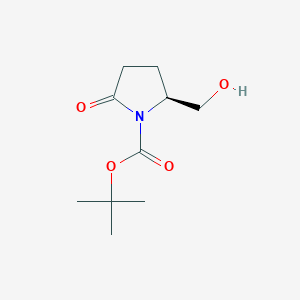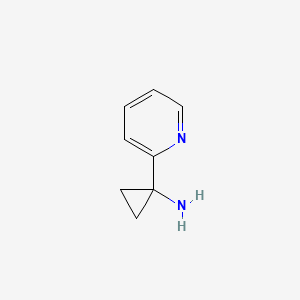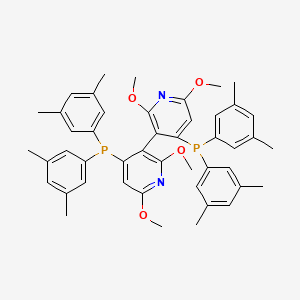
N-óxido de Netupitant
Descripción general
Descripción
El N-óxido de netupitant es un metabolito de netupitant, un antagonista del receptor de neuroquinina 1. Netupitant se usa principalmente en combinación con palonosetrón para prevenir el vómito y las náuseas agudas y retardadas causadas por la quimioterapia . El this compound se forma a partir de netupitant por la isoforma CYP3A4 del citocromo P450 .
Aplicaciones Científicas De Investigación
El N-óxido de netupitant se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El N-óxido de netupitant ejerce sus efectos al unirse y bloquear la actividad de los receptores de sustancia P/neuroquinina 1 humanos en el sistema nervioso central . Esta inhibición evita la unión de la sustancia P neuropeptídica taquikinina endógena, que participa en la inducción del vómito . Los objetivos moleculares incluyen los receptores de neuroquinina 1, y las vías involucradas son las vías de señalización de transducción de fosfato de inositol .
Análisis Bioquímico
Biochemical Properties
Netupitant N-Oxide, as a metabolite of Netupitant, may share similar biochemical properties with its parent compound. Netupitant is known to interact with the neurokinin 1 (NK1) receptor, acting as an antagonist . This interaction plays a crucial role in its function as an antiemetic agent .
Cellular Effects
The cellular effects of Netupitant N-Oxide are likely to be similar to those of Netupitant. Netupitant acts on the NK1 receptors in the central nervous system, inhibiting the binding of the endogenous tachykinin neuropeptide substance P (SP), which may result in the prevention of chemotherapy-induced nausea and vomiting (CINV) .
Molecular Mechanism
The molecular mechanism of action of Netupitant N-Oxide is expected to be similar to that of Netupitant. Netupitant competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) .
Dosage Effects in Animal Models
Studies on Netupitant have shown that it inhibits bladder contraction frequency in a dose-dependent manner in guinea-pigs .
Metabolic Pathways
Netupitant N-Oxide is a major metabolite of Netupitant. The metabolism of Netupitant is mediated primarily by CYP3A4 and to a lesser extent by CYP2C9 and CYP2D6 .
Transport and Distribution
Netupitant is known to have a large volume of distribution, indicating wide distribution .
Métodos De Preparación
El N-óxido de netupitant se puede sintetizar mediante la oxidación de netupitant. Los reactivos comunes para esta oxidación incluyen peróxido de hidrógeno, percarbonato de sodio y perborato de sodio en presencia de varios catalizadores . Los métodos de producción industrial a menudo implican el uso de procesos de flujo continuo con catalizadores como la silicalita de titanio en un microreactor de lecho fijo .
Análisis De Reacciones Químicas
El N-óxido de netupitant experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar aún más en condiciones específicas.
Reducción: Se puede reducir de nuevo a netupitant en condiciones reductoras.
Sustitución: Pueden ocurrir varias reacciones de sustitución, especialmente en los átomos de nitrógeno y oxígeno.
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación y agentes reductores como el borohidruro de sodio para la reducción. Los principales productos formados a partir de estas reacciones incluyen desmetil-netupitant e hidroxi-netupitant .
Comparación Con Compuestos Similares
El N-óxido de netupitant es similar a otros metabolitos de netupitant, como el desmetil-netupitant y el hidroxi-netupitant . es único en su afinidad de unión específica y vía metabólica. Otros compuestos similares incluyen:
Aprepitant: Otro antagonista del receptor de neuroquinina 1 utilizado para fines terapéuticos similares.
Fosnetupitant: Un profármaco de netupitant utilizado en formulaciones intravenosas.
El this compound destaca por su formación específica a través de la vía CYP3A4 y sus propiedades farmacocinéticas únicas .
Propiedades
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-(2-methylphenyl)pyridin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O2/c1-19-8-6-7-9-23(19)24-17-26(39-10-12-40(5,42)13-11-39)37-18-25(24)38(4)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUOVQVMCOPBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910808-11-6 | |
| Record name | RO-0713001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910808116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-0713001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q2I9HLY8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1589254.png)



![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)








![(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1589277.png)
